molecular formula C10H12O6S2 B2799437 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid CAS No. 255900-23-3

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid

Cat. No. B2799437
CAS RN: 255900-23-3
M. Wt: 292.32
InChI Key: OBYSQDHKQUWQEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid consists of a benzoic acid core with two methylsulfonyl groups and one methyl group attached . The molecular weight is 292.33 .


Physical And Chemical Properties Analysis

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid is a white, crystalline powder. It is soluble in water and organic solvents. The molecular formula is C10H12O6S2 and the molecular weight is 292.33 .

Scientific Research Applications

properties

IUPAC Name

2-methyl-4,5-bis(methylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-6-4-8(17(2,13)14)9(18(3,15)16)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYSQDHKQUWQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

in stage c) the chlorine substituent is converted into a second methylsulfonyl group by reacting 2-methyl-4-chloro-5-methylsulfonylbenzoic acid with sodium methylthiolate and then oxidizing the thioether with an oxidizing agent, in particular sodium perborate, to give the corresponding intermediate 2-methyl-4,5-di(methylsulfonyl)benzoic acid,
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sodium methylthiolate
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Synthesis routes and methods III

Procedure details

6 kg of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid are dissolved in 15 l of N,N-dimethylformamide (DMF) at room temperature (25°) and subsequently warmed to 50°. 3.6 kg of sodium methanesulfinate are added to this solution. The internal temperature is then raised to 120° and stirred at this temperature for 2 days, with a further 3 kg of sodium methanesulfinate being added after 24 hours. After cooling to 25°, the reaction mixture is introduced into 40 l of water, and 300 g of activated carbon and 1 kg of kieselguhr are added. 5 l of ice are added to the filtrate, and 3.5 l of concentrated hydrochloric acid are added dropwise (pH=1). Recrystallisation from 2-propanol gives 3.8 kg of 4,5-bismethanesulfonyl-2-methylbenzoic acid; m.p. 234-235°.
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